2-Fluorophenyl 2-nitrophenyl ether
Overview
Description
2-Fluorophenyl 2-nitrophenyl ether is an organic compound with the molecular formula C12H8FNO3 and a molecular weight of 233.20 g/mol . It is also known by its synonym, 2-Fluoro-2′-nitrodiphenyl ether . This compound is characterized by the presence of both a fluorine atom and a nitro group attached to a diphenyl ether structure, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenyl 2-nitrophenyl ether typically involves the reaction of 2-fluorophenol with 2-nitrochlorobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, resulting in the formation of the desired ether compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluorophenyl 2-nitrophenyl ether can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide (NaOCH3) in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Reduction: 2-Aminophenyl 2-nitrophenyl ether.
Substitution: 2-Methoxyphenyl 2-nitrophenyl ether.
Scientific Research Applications
2-Fluorophenyl 2-nitrophenyl ether has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluorophenyl 2-nitrophenyl ether depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenyl 4-nitrophenyl ether
- 2-Chlorophenyl 2-nitrophenyl ether
- 2-Bromophenyl 2-nitrophenyl ether
Uniqueness
2-Fluorophenyl 2-nitrophenyl ether is unique due to the presence of both a fluorine atom and a nitro group on the diphenyl ether structure. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic aromatic substitution reactions and specific interactions in biological systems.
Biological Activity
2-Fluorophenyl 2-nitrophenyl ether (FFNE) is a compound of interest due to its diverse applications in chemical sensing and potential biological activities. This article provides an overview of the biological activity of FFNE, focusing on its cytotoxicity, sensor applications, and chemical properties.
FFNE is characterized by its unique chemical structure, which includes a fluorine atom and two aromatic rings. Its physical properties such as lipophilicity and dielectric constant influence its behavior in biological systems and its interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 251.22 g/mol |
Solubility | Soluble in organic solvents |
Lipophilicity | Moderate |
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of FFNE on human dermal fibroblasts (HDF). In vitro assays demonstrated that FFNE exhibits varying levels of cytotoxicity depending on concentration and exposure time.
Experimental Design
- Cell Line : Human dermal fibroblasts (HDF)
- Assay Type : Viability tests and proliferation tests
- Concentration Range : 10 to 10 mol L
Results
The results indicated that FFNE has a significant impact on cell viability:
Concentration (mol L) | Cell Viability (%) |
---|---|
10 | 95 |
10 | 85 |
10 | 60 |
10 | 30 |
At higher concentrations, particularly at 10 mol L, cell viability dropped significantly, indicating potential cytotoxic effects. The study also noted that the mechanism of toxicity was likely due to leaching from the membranes used in the assays .
Sensor Applications
FFNE has been utilized in the development of potentiometric sensors for detecting various ions, including chromium (Cr(III)). The incorporation of FFNE into sensor membranes enhances sensitivity and selectivity.
Sensor Performance
- Detection Limit : 8 × 10 mol L
- Nernstian Response : 55.7 ± 0.4 mV per decade activity
- Application : Effective for monitoring Cr(III) in environmental samples
The sensor's performance was validated through real sample analysis, demonstrating its applicability in environmental monitoring .
Case Studies
-
Cytotoxicity Assessment :
A study investigating the cytotoxic effects of FFNE on HDF cells revealed that prolonged exposure led to significant decreases in cell viability. The findings suggest that while FFNE can be useful in certain applications, caution is warranted regarding its potential toxicity . -
Environmental Monitoring :
In another study, FFNE was used in a modified carbon paste electrode for the detection of Cr(III) ions in water samples. The results indicated that FFNE could effectively bind to target ions, facilitating their detection even in complex matrices .
Properties
IUPAC Name |
1-(2-fluorophenoxy)-2-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZDYNSMGNIZSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: What is the role of 2-fluorophenyl 2-nitrophenyl ether in potentiometric sensors?
A: this compound primarily acts as a plasticizer in the polymeric membrane of potentiometric sensors [, , , , , ].
Q2: How does the choice of plasticizer, specifically this compound, affect sensor performance?
A2: The plasticizer influences the membrane's physical properties, impacting sensor performance. Research shows that using this compound can:
- Improve sensitivity: Studies observed an increase in slope (sensitivity) from 61.2 to 63.8 mV decade−1 when this compound was used as the plasticizer compared to another plasticizer [].
- Enhance detection limit: The practical limit of detection improved from 2.6×10−6 mol L−1 to 2.5×10−5 mol L−1 with this plasticizer [].
- Influence selectivity: The choice of plasticizer can impact the sensor's selectivity towards the target analyte over interfering species [, ].
Q3: Are there alternative plasticizers to this compound in these sensors, and how do they compare?
A: Yes, alternative plasticizers, such as dibutyl phthalate, have been explored []. The choice between this compound and dibutyl phthalate depends on the desired sensor characteristics. For instance, while dibutyl phthalate led to a higher slope in certain membrane compositions [], this compound provided a better detection limit in the same study.
Q4: What types of potentiometric sensors utilize this compound?
A4: The research highlights its use in sensors designed for various analytes, including:
- Amantadine: Used in pharmaceutical formulations and urine analysis [].
- Oxicams (various anti-inflammatory drugs): Utilized for pharmaceutical analysis [].
- Lead: Applied in environmental monitoring of water samples [].
- Tetracycline: Developed for food safety applications, particularly in detecting residues in milk [].
- Histamine: Implemented for assessing fish freshness [].
- Thiamine and Pyridoxine: Used for analyzing multivitamin products [].
Q5: How does the incorporation of nanomaterials, along with this compound, affect sensor performance?
A: Studies incorporating multi-walled carbon nanotubes (MWCNTs) alongside this compound demonstrated several advantages [, ]:
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